Antitumor Compound 1
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Overview
Description
Antitumor agent-3, also known as Ansamitocin P-3, is a potent antitumor compound derived from the bacterium Actinosynnema pretiosum. It is known for its strong cytotoxic activity against various cancer cell lines. Ansamitocin P-3 has been utilized as a “warhead” molecule in antibody-drug conjugates, such as trastuzumab emtansine, for targeted cancer therapy .
Scientific Research Applications
Ansamitocin P-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis and chemical modification of antitumor agents.
Biology: Employed in research on cell division and apoptosis due to its ability to bind to β-tubulin and inhibit microtubule assembly.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of high-value pharmaceuticals and as a tool for biotechnological research
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ansamitocin P-3 is typically produced through fermentation of Actinosynnema pretiosum. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Ansamitocin P-3 involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient concentration. Genetic engineering techniques have also been employed to enhance the production of Ansamitocin P-3 by modifying the biosynthetic pathways in Actinosynnema pretiosum .
Chemical Reactions Analysis
Types of Reactions
Ansamitocin P-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ansamitocin P-3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another well-known antitumor agent that also targets microtubules.
Vinblastine: A compound that inhibits microtubule formation and is used in cancer therapy.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly
Uniqueness
Ansamitocin P-3 is unique due to its dual targeting mechanism, affecting both eukaryotic and prokaryotic cells. This dual action makes it a valuable tool in both cancer therapy and bacterial research. Additionally, its use in antibody-drug conjugates highlights its potential for targeted cancer treatment .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.